molecular formula C18H20N2O6S2 B3315850 N-(4-ethoxyphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide CAS No. 951896-78-9

N-(4-ethoxyphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide

Cat. No.: B3315850
CAS No.: 951896-78-9
M. Wt: 424.5 g/mol
InChI Key: LYCRCQOXRUETNH-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-ethoxyphenyl group and a 4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl moiety. The ethoxyphenyl group enhances lipophilicity, which may influence pharmacokinetic properties, while the isothiazolidinone ring contributes to electronic and steric effects critical for molecular interactions .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S2/c1-3-26-16-8-4-14(5-9-16)19-28(24,25)17-10-6-15(7-11-17)20-18(21)13(2)12-27(20,22)23/h4-11,13,19H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCRCQOXRUETNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Core Structure Substituents Biological Activity Synthesis Yield Reference
N-(4-Ethoxyphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide Benzenesulfonamide - 4-Ethoxyphenyl
- 4-Methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl
Not explicitly reported (analogue-based: potential fungicidal/insecticidal) Not available
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonamide - 4-Methoxyphenyl Studied for bioactivity (e.g., antimicrobial) Not specified
4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide Benzenesulfonamide - 4-Methyl
- 2-Oxo-thiazolidin-3-yl carbonyl
Fungicidal, insecticidal High yield (specific value not stated)
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Benzenesulfonamide - Azide-functionalized alkyl chain Primarily synthetic intermediate Good yield (exact value not stated)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide - Fluorinated chromene-pyrazolopyrimidine Likely kinase inhibitor (anticancer applications) 28% yield

Key Observations :

  • Substituent Effects: The ethoxyphenyl group in the target compound may confer greater metabolic stability compared to the methoxy analogue , while the isothiazolidinone ring differentiates it from simpler sulfonamides .
  • Synthetic Complexity : The azide-functionalized derivative () and fluorinated chromene compound () highlight the diversity in synthetic approaches, with yields varying significantly (28% in vs. "good yield" in ).

Physicochemical Properties

Table 2: Predicted and Experimental Physical Properties

Compound Name Molecular Weight Density (g/cm³) Boiling Point (°C) pKa Reference
This compound ~479.57 (analogue-based) 1.432 (predicted) 695.6 (predicted) 10.42 (predicted)
2-Methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide (CAS 951982-83-5) 479.57 1.432±0.06 695.6±65.0 10.42±0.10
4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide 324.35 Not reported Not reported Not reported

Key Observations :

  • The target compound’s predicted density and boiling point align closely with its methoxy-pyrrolidinyl analogue (CAS 951982-83-5), suggesting similar solubility and thermal stability .
  • The pKa (~10.42) indicates moderate basicity, likely influenced by the sulfonamide and isothiazolidinone groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide

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